4'-Bromospiro[cyclopropane-1,3'-indoline]

Medicinal chemistry Structure-activity relationship Regioisomer profiling

4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS 1823921-08-9) is a halogenated spirocyclic building block with bromine at the 4'-position (ortho to spiro junction) of the indoline core. Unlike the extensively studied 2'-oxindole series dominating PLK4 inhibitor literature, this non-oxidized indoline (NH present, C2 unsubstituted) offers distinct physicochemical properties (LogP 2.91, TPSA 12.03) and hydrogen-bonding capacity. The bromine enables Suzuki, Buchwald-Hartwig, and Ullmann couplings for SAR diversification. Verify regioisomer identity before purchase—5'-bromo and 6'-bromo analogs yield structurally divergent products.

Molecular Formula C10H10BrN
Molecular Weight 224.10
CAS No. 1823921-08-9
Cat. No. B3395163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromospiro[cyclopropane-1,3'-indoline]
CAS1823921-08-9
Molecular FormulaC10H10BrN
Molecular Weight224.10
Structural Identifiers
SMILESC1CC12CNC3=C2C(=CC=C3)Br
InChIInChI=1S/C10H10BrN/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,12H,4-6H2
InChIKeyYSJAOQKFRFLJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromospiro[cyclopropane-1,3'-indoline] CAS 1823921-08-9: Procurement-Quality Structural and Technical Overview


4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS 1823921-08-9) is a halogenated spirocyclic building block featuring a cyclopropane ring fused to an indoline core at the C3 position, with a bromine substituent located specifically at the 4'-position of the indoline aromatic ring [1]. Its molecular formula is C₁₀H₁₀BrN with a molecular weight of 224.10 g/mol [2]. The compound belongs to the broader class of spiro[cyclopropane-1,3'-indoline] derivatives, which have been validated as pharmacologically relevant scaffolds in medicinal chemistry programs, most notably as Polo-like kinase 4 (PLK4) inhibitors with demonstrated oral bioavailability and in vivo antitumor efficacy [3]. This specific 4'-bromo regioisomer is commercially available from multiple vendors at purities of 95% or higher, with pricing typically ranging from approximately $210–$340 for 100 mg quantities and $1,200–$1,400 for 1 g quantities, positioning it as a specialty research reagent rather than a bulk commodity chemical .

Why 4'-Bromospiro[cyclopropane-1,3'-indoline] Cannot Be Interchanged with Other Spiroindoline Analogs: Procurement-Relevant Differentiation


Within the spiro[cyclopropane-1,3'-indoline] chemical space, substitution pattern and oxidation state are non-interchangeable parameters that directly determine downstream synthetic utility and biological performance. The bromine position (4'- vs. 5'- vs. 6'- vs. 7'-) governs the compound's reactivity profile in cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and determines the vector of substitution in final target molecules . Critically, the 4'-bromo derivative is a non-oxidized indoline (NH present at position 1, C2 unsubstituted), distinguishing it from the far more extensively studied spiro[cyclopropane-1,3'-indolin]-2'-one (oxindole) series that dominate the PLK4 inhibitor and anticancer literature [1][2]. This oxidation-state difference confers distinct physicochemical properties—the NH-containing indoline core has a calculated LogP of approximately 2.91 , while the corresponding 2'-oxindole analogs bearing a carbonyl at C2 exhibit different hydrogen-bonding capacity, solubility, and metabolic stability profiles. Procurement of an incorrect regioisomer (e.g., 5'-bromo, 6'-bromo) or incorrect oxidation state (2'-one derivative) will yield structurally divergent products after synthetic elaboration, potentially invalidating SAR studies or requiring complete re-optimization of synthetic routes. The data below establish quantifiable, context-specific differentiation parameters for informed procurement decisions.

Quantitative Evidence Guide: 4'-Bromospiro[cyclopropane-1,3'-indoline] vs. Regioisomers and Oxidation-State Analogs


Regioisomeric Differentiation: 4'-Bromo vs. 5'-Bromo Spiro[cyclopropane-1,3'-indoline] Scaffolds

The 4'-bromo substitution pattern represents a distinct regioisomeric position relative to the more widely reported 5'-bromo derivatives. Literature data for 5'-bromo-substituted spiro[cyclopropane-isatin] derivatives demonstrate quantifiable anticancer activity: the lead compound 5′-bromo-1′-methyl-2-(4-methylbenzoyl)-3-phenylspiro[cyclopropane-1,3′-indolin]-2′-one (SPR-11) exhibited an IC₅₀ of 28.17 ± 0.33 μM against HCT116 colorectal cancer cells, with minimal cytotoxicity (>50 μM) against normal HEK cells, representing approximately 2.3-fold selectivity for cancer over normal cells [1]. This 5'-bromo analog was four-fold less potent than doxorubicin (IC₅₀ 7.18 ± 0.56 μM) against HCT116 cells but demonstrated superior safety margin, as doxorubicin exhibited significant cytotoxicity against normal HEK cells with an IC₅₀ of 22.31 ± 0.18 μM [1]. The 4'-bromo regioisomer (CAS 1823921-08-9) differs in the vector of halogen substitution—bromine positioned ortho to the spirocyclic junction rather than meta—which alters the compound's electronic distribution, steric environment, and the trajectory of any substituent introduced via cross-coupling . No published head-to-head biological comparison between 4'-bromo and 5'-bromo spiro[cyclopropane-1,3'-indoline] derivatives has been identified in the open literature as of 2026.

Medicinal chemistry Structure-activity relationship Regioisomer profiling

Oxidation State Differentiation: Non-Oxidized Indoline (4'-Bromo) vs. 2'-Oxindole Derivatives

The target compound 4'-bromospiro[cyclopropane-1,3'-indoline] is a non-oxidized indoline (C10H10BrN, MW 224.10), lacking the carbonyl group at the C2 position that defines the 2'-oxindole series (e.g., 5'-bromospiro[cyclopropane-1,3'-indolin]-2'-one, C10H8BrNO, MW 238.08). This structural distinction yields quantifiable differences in molecular properties: the indoline core has a calculated LogP of 2.9062 and contains one hydrogen bond donor (NH) and one hydrogen bond acceptor (N) , whereas the corresponding 2'-oxindole introduces an additional hydrogen bond acceptor (C=O) and eliminates one hydrogen bond donor, altering solubility and permeability profiles . In the validated PLK4 inhibitor series, racemic spiro[cyclopropane-1,3'-indolin]-2'-ones demonstrated PLK4 affinity and antiproliferative activity comparable to alkene-linked congeners, but with improved physicochemical, ADME, and pharmacokinetic properties that enabled oral bioavailability—a critical advancement that prompted the replacement of the alkene-linked series with the cyclopropane-linked 2'-oxindole series [1]. The non-oxidized 4'-bromo indoline scaffold (CAS 1823921-08-9) offers a distinct hydrogen-bonding pharmacophore and different metabolic vulnerability profile relative to the extensively patented 2'-oxindole space .

Drug discovery Lead optimization Physicochemical properties

Commercial Availability and Purity Benchmarking: 4'-Bromo vs. Other Spiroindoline Bromo Regioisomers

The 4'-bromo derivative (CAS 1823921-08-9) is commercially available from multiple suppliers at defined purity grades, enabling direct procurement without custom synthesis. Representative pricing includes 95% purity grade at approximately €212 for 50 mg, €341 for 100 mg, and €1,388 for 1 g from CymitQuimica ; 95% purity grade at approximately $1,285 for 100 mg and $5,866 for 1 g from Macklin ; and 98% purity grade (price on inquiry) from Leyan . For comparative context, the 5'-bromo-2'-oxindole analog (CAS 875071-97-9, 95% purity) is priced at approximately €143 for 1 g , representing roughly a 10-fold lower cost per gram than the 4'-bromo non-oxidized derivative. The 6'-bromo regioisomer (CAS 1379360-39-0) is also commercially available , though pricing data is less transparent. This differential pricing reflects the lower commercial demand and potentially more challenging synthetic accessibility of the 4'-bromo substitution pattern on the non-oxidized indoline core.

Chemical procurement Building block sourcing Purity specifications

Validated Research Applications for 4'-Bromospiro[cyclopropane-1,3'-indoline] Based on Available Evidence


Synthetic Elaboration via Palladium-Catalyzed Cross-Coupling at the 4'-Bromo Position

The 4'-bromo substituent serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, enabling introduction of aryl, heteroaryl, or amine functionalities at the indoline 4-position . This substitution vector (ortho to the spirocyclic junction) places any introduced moiety in a sterically constrained environment that may confer unique conformational properties to the resulting products. Regioselective synthesis of spiro- and fused-cyclopropanated indolines from N-acylated 2-bromoarylamides via solvent-controlled Ugi/Pd-catalyzed intramolecular divergent C-H functionalization has been demonstrated, establishing a methodological foundation for accessing this scaffold class .

Medicinal Chemistry Lead Exploration Targeting Underexplored Spiroindoline Chemical Space

The spiro[cyclopropane-1,3'-indoline] scaffold has been clinically validated as a PLK4 inhibitor chemotype with oral bioavailability and in vivo antitumor efficacy in the MDA-MB-468 human breast cancer xenograft model . However, all reported PLK4-active compounds within this class are 2'-oxindole derivatives. The non-oxidized indoline core of 4'-bromospiro[cyclopropane-1,3'-indoline] represents an unexplored oxidation state within this pharmacophore space, offering potential for novel intellectual property and differentiated biological activity . The calculated physicochemical properties (LogP 2.9062, TPSA 12.03) [1] fall within drug-like ranges, supporting its utility as a starting point for hit-to-lead optimization campaigns.

Structure-Activity Relationship Studies of Halogen Position Effects in Spiroindoline Scaffolds

The 4'-bromo derivative (ortho to spiro junction) complements existing regioisomers including 5'-bromo (meta) and 6'-bromo (para) derivatives , enabling systematic SAR studies of halogen substitution effects on biological activity, physicochemical properties, and synthetic accessibility. Literature precedent for 5'-bromo substituted spiro[cyclopropane-isatin] derivatives demonstrates anticancer activity (IC₅₀ 28.17 μM against HCT116 cells) [1], while the 4'-bromo analog remains uncharacterized biologically, representing an opportunity for novel discoveries.

Building Block for Diversity-Oriented Synthesis of Spirocyclic Compound Libraries

The rigid three-dimensional spirocyclic architecture, combined with the versatile bromine handle and NH functionality, makes this compound suitable for generating structurally diverse spiroindoline libraries through sequential functionalization. The spiro junction confers conformational rigidity (zero rotatable bonds) that may enhance target binding entropy relative to flexible analogs, a property valued in fragment-based drug discovery and scaffold-hopping strategies. The indoline NH can undergo alkylation, acylation, or sulfonylation, while the bromine enables parallel cross-coupling diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromospiro[cyclopropane-1,3'-indoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.